molecular formula C20H24N2O3 B267564 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide

2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide

Cat. No. B267564
M. Wt: 340.4 g/mol
InChI Key: BGLXXPGSOOZDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide, also known as MPAPP, is a synthetic compound that belongs to the family of amides. This compound has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide is not fully understood. However, it has been suggested that 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide inhibits the activity of enzymes involved in cell growth and division, leading to the suppression of tumor growth. 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to the suppression of tumor growth. 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide in lab experiments is that it has been shown to exhibit anti-cancer activity, making it a potential candidate for cancer therapy. However, one limitation is that the mechanism of action of 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide. One area of research could focus on elucidating the mechanism of action of 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide in order to optimize its use as a therapeutic agent. Another area of research could focus on developing more efficient synthesis methods for 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide. Additionally, further studies could explore the potential use of 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide in combination with other anti-cancer agents to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide involves the reaction of 4-aminophenylpropanoic acid with 4-methylphenol in the presence of acetic anhydride and pyridine. The resulting product is then reacted with 2-bromo-2-methylpropanoyl chloride to give 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide.

Scientific Research Applications

2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to exhibit anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. 2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide has also been studied for its potential use as an anti-inflammatory agent and as an analgesic.

properties

Product Name

2-methyl-N-(4-{[2-(4-methylphenoxy)propanoyl]amino}phenyl)propanamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-methyl-N-[4-[2-(4-methylphenoxy)propanoylamino]phenyl]propanamide

InChI

InChI=1S/C20H24N2O3/c1-13(2)19(23)21-16-7-9-17(10-8-16)22-20(24)15(4)25-18-11-5-14(3)6-12-18/h5-13,15H,1-4H3,(H,21,23)(H,22,24)

InChI Key

BGLXXPGSOOZDRX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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